Cas no 52909-71-4 (methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate)

methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
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- MDL: MFCD20675388
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314300-2.5g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 2.5g |
$810.0 | 2023-09-05 | |
Aaron | AR01BVX9-250mg |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 250mg |
$248.00 | 2025-02-09 | |
1PlusChem | 1P01BVOX-250mg |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 250mg |
$255.00 | 2024-04-30 | |
Aaron | AR01BVX9-2.5g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 2.5g |
$1139.00 | 2025-02-09 | |
Enamine | EN300-314300-5g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 5g |
$1199.0 | 2023-09-05 | |
1PlusChem | 1P01BVOX-1g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 1g |
$574.00 | 2024-04-30 | |
1PlusChem | 1P01BVOX-5g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 5g |
$1544.00 | 2024-04-30 | |
A2B Chem LLC | AW33105-1g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 1g |
$471.00 | 2024-04-19 | |
1PlusChem | 1P01BVOX-50mg |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 50mg |
$152.00 | 2024-04-30 | |
A2B Chem LLC | AW33105-2.5g |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate |
52909-71-4 | 95% | 2.5g |
$888.00 | 2024-04-19 |
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate 関連文献
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1. Back matter
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
methyl 2-(methylamino)cyclopent-1-ene-1-carboxylateに関する追加情報
Compound CAS No. 52909-71-4: Methyl 2-(Methylamino)cyclopent-1-ene-1-carboxylate
Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate, also known by its CAS number 52909-71-4, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of cyclic carboxylates, characterized by its cyclopentene ring structure and the presence of a methylamino group at the second position. The compound's structure is defined by the cyclopentene ring, which introduces unique electronic and steric properties, making it a valuable molecule in synthetic chemistry and material science.
The synthesis of methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate typically involves multi-step processes, including alkylation, cyclization, and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, aligning with the growing demand for sustainable chemical manufacturing practices.
One of the most notable applications of this compound is in the field of polymer science. The cyclopentene ring structure provides excellent thermal stability and mechanical properties, making it an ideal component for high-performance polymers. Recent studies have demonstrated that incorporating methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate into polymer matrices can enhance their resistance to UV degradation and improve their overall durability under harsh environmental conditions.
In addition to its role in polymer science, this compound has also found applications in pharmaceuticals and agrochemicals. Its ability to act as a bioisostere in drug design has made it a valuable tool for developing new therapeutic agents. For example, researchers have utilized its structural properties to design more effective inhibitors for certain enzyme targets, leading to promising results in preclinical trials.
The latest research on methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate has focused on its potential as a building block for advanced materials. Scientists have explored its use in creating self-healing polymers and stimuli-responsive materials, which can adapt to environmental changes such as temperature or pH levels. These innovations highlight the compound's versatility and its potential to contribute to cutting-edge technological advancements.
From an environmental standpoint, the synthesis and application of this compound are increasingly aligned with green chemistry principles. Efforts are being made to minimize waste generation during production processes and to develop recycling strategies for products containing this compound. These initiatives reflect a broader industry trend toward sustainability and responsible chemical use.
In conclusion, methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate (CAS No. 52909-71-4) is a multifaceted compound with wide-ranging applications across various industries. Its unique chemical properties, combined with ongoing research into innovative synthesis methods and applications, ensure that it will remain a key player in the development of advanced materials and technologies for years to come.
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